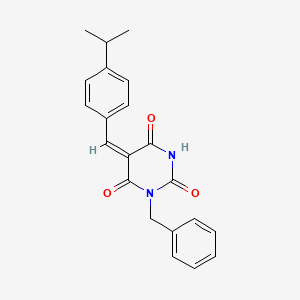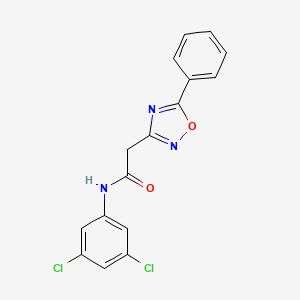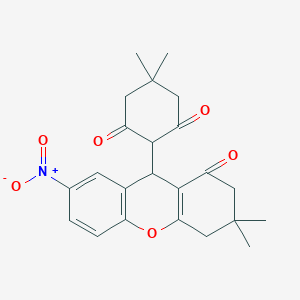![molecular formula C19H22O5 B5213207 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been studied extensively for its biochemical and physiological effects. In
科学研究应用
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This makes this compound a potential candidate for the development of anti-cancer drugs.
In addition to cancer research, this compound has also been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuronal damage. This makes this compound a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been shown to act as an antioxidant and protect neurons from oxidative stress. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. This compound has also been shown to have anti-angiogenic properties, which means it can prevent the growth of blood vessels in tumors.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is its potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. One limitation is the potential toxicity of this compound, which can affect the viability of cells and tissues. Another limitation is the need for further research to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for the study of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is the development of anti-cancer drugs based on the mechanism of action of this compound. Another direction is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its potential anti-cancer and neuroprotective effects and has shown promising results in various studies. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects, but its potential as a candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases makes it an exciting area of research.
合成方法
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-isopropoxyphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to produce the final compound, this compound. This synthesis method has been optimized through various studies to achieve high yields and purity of the final product.
属性
IUPAC Name |
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-14(2)24-18-7-5-4-6-16(18)22-10-11-23-17-9-8-15(13-20)12-19(17)21-3/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYHVWPLHTTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)


![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)
![1-methyl-5-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5213187.png)

amine oxalate](/img/structure/B5213195.png)